Pyrazolidine
Overview
Description
Pyrazolidine is a heterocyclic compound with the molecular formula C₃H₈N₂. It is a five-membered ring containing two adjacent nitrogen atoms. This compound is a liquid that is stable in air but hygroscopic, meaning it readily absorbs moisture from the environment . This compound is used as a precursor in the pharmaceutical industry and in the preparation of pigments and hair dyes in the cosmetics industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Raschig Amination: This method involves the reaction of 1,3-diaminopropane with sodium hypochlorite. The reaction is carried out in an aqueous solution without organic solvents, making it a green chemistry approach.
Cyclization of 1,3-Dichloropropane or 1,3-Dibromopropane with Hydrazine: This method involves the cyclization of 1,3-dichloropropane or 1,3-dibromopropane with hydrazine to produce pyrazolidine.
Industrial Production Methods
The industrial production of this compound typically follows the intramolecular Raschig amination method due to its economic and environmental benefits. The reaction parameters, such as reagent concentrations, pH, and temperature, are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazolidine can undergo oxidation reactions to form this compound-3,5-diones.
Substitution: It can participate in substitution reactions, particularly with halides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and sodium hypochlorite.
Substitution: Halides such as 1,3-dichloropropane or 1,3-dibromopropane are commonly used.
Major Products
Oxidation: This compound-3,5-diones.
Substitution: Various this compound derivatives.
Scientific Research Applications
Pyrazolidine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used as precursors in the synthesis of pharmaceutical agents.
Industry: Employed in the production of pigments and hair dyes.
Mechanism of Action
The mechanism of action of pyrazolidine involves its interaction with various molecular targets and pathways. For instance, this compound derivatives can inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, but it is aromatic.
Pyrazoline: Similar to pyrazolidine but with one double bond in the ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
This compound is unique due to its non-aromatic nature and the presence of two adjacent nitrogen atoms in a saturated ring. This structure imparts different chemical reactivity and biological properties compared to its aromatic counterparts like pyrazole .
Properties
IUPAC Name |
pyrazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWKWBDZOARPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198444 | |
Record name | Pyrazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-70-1 | |
Record name | Pyrazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0MA3161MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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